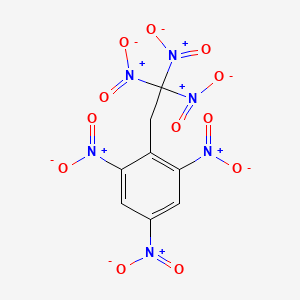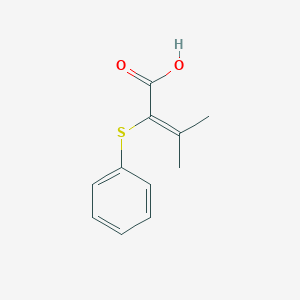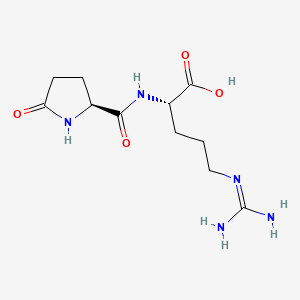
Arginylpyroglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginylpyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid. This compound is a delivery form of arginine, which is an essential amino acid involved in various physiological processes. This compound is a crystalline solid powder with a sour taste and is soluble in cold water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arginylpyroglutamate can be synthesized through solid-phase peptide synthesis and protein semi-synthesis methods. These techniques allow for site-specific modification of peptides and proteins, overcoming challenges posed by enzymatic arginylation methods . The synthesis involves the reaction of L-arginine with pyroglutamic acid under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process includes the purification and crystallization of the compound to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Arginylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Arginylpyroglutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and as a functional ingredient in dietary supplements.
Wirkmechanismus
The mechanism of action of arginylpyroglutamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying proteins through arginylation, which can alter protein function and stability . This modification can affect various cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyroglutamic Acid:
Uniqueness
Arginylpyroglutamate is unique due to its dual composition of L-arginine and pyroglutamic acid. This combination allows it to serve as a delivery form of arginine, enhancing its bioavailability and effectiveness. Additionally, the compound’s ability to modify proteins through arginylation sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
57093-19-3 |
|---|---|
Molekularformel |
C11H19N5O4 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N5O4/c12-11(13)14-5-1-2-7(10(19)20)16-9(18)6-3-4-8(17)15-6/h6-7H,1-5H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
LZXDAAFZBSZISC-BQBZGAKWSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
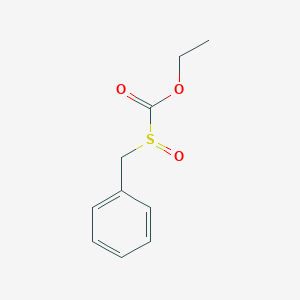
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
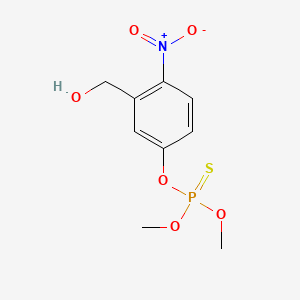
![[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]](/img/structure/B14616280.png)
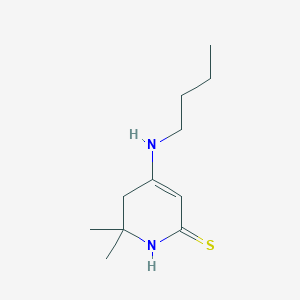
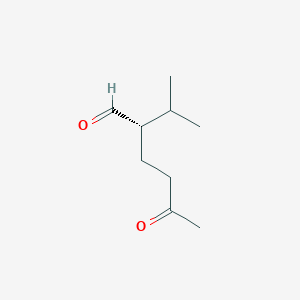
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)

